3-((4-Chlorobenzyl)amino)propanoic acid
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Overview
Description
3-{[(4-chlorophenyl)methyl]amino}propanoic acid is an organic compound characterized by the presence of a 4-chlorophenyl group attached to an amino propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-chlorophenyl)methyl]amino}propanoic acid typically involves the reaction of 4-chlorobenzylamine with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like sodium hydroxide. The process can be summarized as follows:
Reaction of 4-chlorobenzylamine with acrylonitrile: This step forms an intermediate nitrile compound.
Hydrolysis of the nitrile: The intermediate is then hydrolyzed to yield 3-{[(4-chlorophenyl)methyl]amino}propanoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure and high-temperature conditions can further enhance the reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-chlorophenyl)methyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
3-{[(4-chlorophenyl)methyl]amino}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of drugs targeting specific receptors.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-{[(4-chlorophenyl)methyl]amino}propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)propionic acid: This compound shares a similar structure but lacks the amino group.
4-chlorobenzylamine: This is a precursor in the synthesis of 3-{[(4-chlorophenyl)methyl]amino}propanoic acid.
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid: Another structurally related compound with different functional groups.
Uniqueness
3-{[(4-chlorophenyl)methyl]amino}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12ClNO2 |
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Molecular Weight |
213.66 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-8(2-4-9)7-12-6-5-10(13)14/h1-4,12H,5-7H2,(H,13,14) |
InChI Key |
IYYANEAXGXRRNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCC(=O)O)Cl |
Origin of Product |
United States |
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